REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH2:7][CH2:6]1.Cl[CH2:13][CH2:14]Cl>>[O:11]=[C:5]([CH:13]=[CH2:14])[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:0.1.2.3|
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Name
|
|
Quantity
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66.7 g
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Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
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Name
|
3
|
Quantity
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2 L
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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1 L
|
Type
|
reactant
|
Smiles
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ClCCCl
|
Name
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brownish liquid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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|
Name
|
colorless liquid
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Type
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CUSTOM
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Details
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is stirred rapidly
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a gas inlet tube, a mechanical stirrer and a drying tube
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Type
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CUSTOM
|
Details
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ethylene is bubbled in for 4.5 hours
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Duration
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4.5 h
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Type
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ADDITION
|
Details
|
This is poured into 900 ml
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Type
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CUSTOM
|
Details
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The layers are separated
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Type
|
WASH
|
Details
|
the organic layer is washed with water
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Type
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EXTRACTION
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Details
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The aqueous layer is extracted with ether (300 ml.)
|
Type
|
WASH
|
Details
|
This extract is washed with water
|
Type
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CUSTOM
|
Details
|
After removal of solvent, 150 ml
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Type
|
ADDITION
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Details
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of 10% potassium carbonate solution is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated on a steam cone for 15 minute
|
Duration
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15 min
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
|
EXTRACTION
|
Details
|
the product 4-oxo-5-hexenoic acid is extracted into ether
|
Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
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Details
|
leaving 10.9 g
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Type
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DISTILLATION
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Details
|
This is distilled
|
Type
|
CUSTOM
|
Details
|
to give 7.1 g
|
Name
|
|
Type
|
|
Smiles
|
O=C(CCC(=O)O)C=C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |